1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene
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Overview
Description
1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene is an organic compound with a complex structure that includes an ethoxy group, a benzene ring, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of ethoxybenzene with a suitable diene precursor under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene system into a more saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through its conjugated diene system and benzene ring. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,3,3-trimethyl-2-[(1E,3E)-3-methylpenta-1,3-dien-1-yl]cyclohexene: A sesquiterpenoid with a similar diene system.
(2-ethoxy-4-methylpenta-1,4-dien-1-yl)benzene: Another compound with an ethoxy group and a conjugated diene system.
Uniqueness
1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene is unique due to its specific arrangement of functional groups and the stability provided by its conjugated diene system. This stability and reactivity make it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
266351-96-6 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-ethoxy-4-(2-methylpenta-1,3-dienyl)benzene |
InChI |
InChI=1S/C14H18O/c1-4-6-12(3)11-13-7-9-14(10-8-13)15-5-2/h4,6-11H,5H2,1-3H3 |
InChI Key |
LLPZJDLJMCHBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C)C=CC |
Origin of Product |
United States |
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